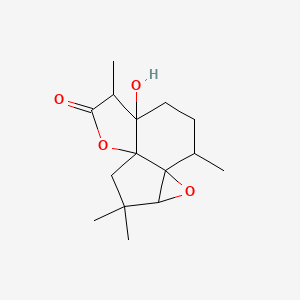
Alliacolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alliacolide is a bicyclic sesquiterpene epoxy-lactone with a novel carbon skeleton. It was first isolated from cultures of the fungus Marasmius alliaceus. The compound has the molecular formula C15H22O4 and features a unique sesquiterpene carbon skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alliacolide is biosynthesized by the fungus Marasmius alliaceus. The biosynthesis involves the incorporation of acetate and mevalonate units, which are key precursors in the formation of the sesquiterpene skeleton. The labelling patterns of this compound biosynthesized from [1-13C]acetate and [1,2-13C2]acetate have been used to define the isoprene units .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the cultivation of Marasmius alliaceus and subsequent extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Alliacolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the epoxy and lactone moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Alliacolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique sesquiterpene skeleton and its potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs .
Wirkmechanismus
The mechanism of action of alliacolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key biological processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Alliacolide is unique among sesquiterpenes due to its novel carbon skeleton and functional groups. Similar compounds include other sesquiterpenes such as helminthosporal and marasmic acid, which also possess unique structural features and biological activities. this compound stands out due to its distinct epoxy-lactone moiety and its specific biosynthetic origin from Marasmius alliaceus .
Conclusion
This compound is a fascinating compound with a unique structure and a range of potential applications in scientific research Its biosynthesis, chemical reactivity, and biological activities make it an interesting subject for further study
Eigenschaften
CAS-Nummer |
66389-08-0 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
5-hydroxy-4,8,12,12-tetramethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H22O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8-9,11,17H,5-7H2,1-4H3 |
InChI-Schlüssel |
LLRILYDNXOIONB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C(=O)OC23C14C(O4)C(C3)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
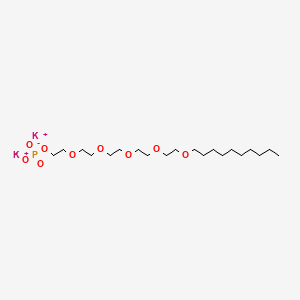

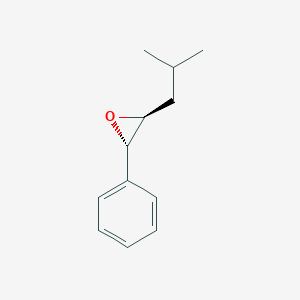
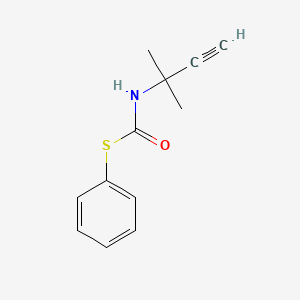
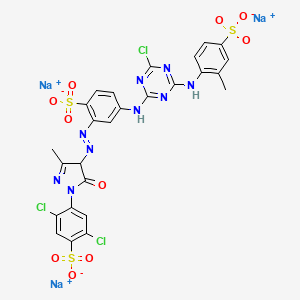

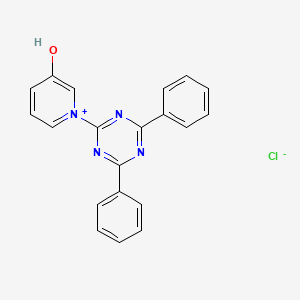
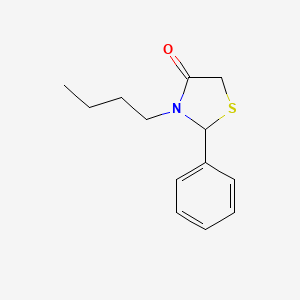
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
